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Welcome to the technical support center for the synthesis of multisubstituted 1,2,3-triazoles.

This guide is designed for researchers, scientists, and drug development professionals to

navigate the common challenges encountered during the synthesis of these versatile

heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked

questions (FAQs), and detailed experimental protocols grounded in scientific principles and

field-proven experience.

I. Troubleshooting Guide: Navigating Common
Experimental Hurdles
This section addresses specific issues you might encounter during your experiments in a

question-and-answer format, providing explanations for the underlying causes and actionable

solutions.

Issue 1: Low or No Product Yield
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving me a

very low yield or no desired triazole product. What are the likely causes and how can I

troubleshoot this?

Answer:
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Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the

stability and activity of the copper(I) catalyst. Here’s a breakdown of potential causes and

solutions:

Cause 1: Oxidation of the Copper(I) Catalyst. The active catalyst in CuAAC is Cu(I).

However, Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state, especially

in the presence of oxygen.

Solution: A widely adopted and effective solution is to generate the Cu(I) catalyst in situ

from a stable Cu(II) salt (e.g., CuSO₄) using a reducing agent.[1] Sodium ascorbate is the

most common and effective reducing agent for this purpose.[1][2] Always use freshly

prepared solutions of sodium ascorbate.

Cause 2: Catalyst Deactivation by Disproportionation. In aqueous solutions, Cu(I) can

disproportionate into Cu(0) and Cu(II), both of which are inactive in CuAAC.

Solution: The use of a stabilizing ligand can prevent disproportionation and maintain the

Cu(I) oxidation state.[3] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a

highly effective ligand for this purpose and can significantly accelerate the reaction.[3][4]

Cause 3: Insufficient Reaction Time or Temperature. While many "click" reactions are fast,

some substrates may require longer reaction times or gentle heating to proceed to

completion.

Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider

extending the reaction time. Gentle heating (e.g., to 40-60 °C) can also be beneficial, but

be mindful of the stability of your starting materials at elevated temperatures.

Cause 4: Poor Solubility of Reactants. If your azide or alkyne has poor solubility in the

chosen solvent system, it can significantly hinder the reaction rate.

Solution: CuAAC reactions are known to be tolerant of a wide range of solvents, including

mixtures of water and organic solvents like t-butanol, DMSO, or DMF.[1] Experiment with

different solvent mixtures to improve the solubility of your substrates. In many cases, the

reaction can proceed successfully even if the starting materials are not fully dissolved.[1]
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Issue 2: Formation of Isomeric Mixtures (Lack of
Regioselectivity)
Question: I am getting a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. How can I control

the regioselectivity of my reaction?

Answer:

The formation of regioisomeric mixtures is a classic problem in the thermal Huisgen 1,3-dipolar

cycloaddition of azides and alkynes.[5][6] The key to controlling regioselectivity lies in the

choice of catalyst.

For the 1,4-Regioisomer: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is

the premier method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles from

terminal alkynes.[7][8] The mechanism involves the formation of a copper acetylide

intermediate, which directs the regiochemical outcome.[7]

Workflow:

Ensure you are using a terminal alkyne.

Employ a Cu(I) source, either directly (e.g., CuI, CuBr) or generated in situ from a Cu(II)

salt and a reducing agent (e.g., CuSO₄ and sodium ascorbate).[1]

Consider using a stabilizing ligand like TBTA to enhance catalytic efficiency.[3][4]

For the 1,5-Regioisomer: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is

the method of choice for selectively obtaining 1,5-disubstituted 1,2,3-triazoles.[2][9]

Workflow:

Use a suitable ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[10]

Unlike CuAAC, RuAAC can often tolerate both terminal and internal alkynes, providing a

route to fully substituted triazoles.[2][11]

The choice of catalyst is a powerful tool to dictate the isomeric outcome of the reaction.[12]
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Issue 3: Difficulty in Synthesizing 1,4,5-Trisubstituted
1,2,3-Triazoles
Question: I am struggling to synthesize a 1,4,5-trisubstituted 1,2,3-triazole. My attempts using

internal alkynes with CuAAC are not working well. What are my options?

Answer:

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is indeed challenging, primarily because

internal alkynes are significantly less reactive than terminal alkynes in the standard CuAAC

reaction.[9] However, several effective strategies have been developed to overcome this

hurdle.

Strategy 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). As mentioned

previously, RuAAC is a powerful method that can be used with internal alkynes to produce

fully substituted 1,2,3-triazoles.[2][10] This is often the most direct approach.

Strategy 2: Three-Component Reactions. Several one-pot, three-component reactions have

been developed to access 1,4,5-trisubstituted triazoles.

Cu/Pd-Catalyzed Three-Component Reaction: This method involves the reaction of an

azide, a terminal alkyne, and an aryl halide, catalyzed by both copper and palladium.[10]

[13] This approach circumvents the need for pre-synthesized internal alkynes.

Strategy 3: Post-Functionalization of Disubstituted Triazoles. An alternative approach is to

first synthesize a 1,4-disubstituted triazole and then introduce the third substituent at the 5-

position.[9][14] This can be achieved through methods like C-H activation or by starting with

a 5-halo-1,2,3-triazole and performing a subsequent cross-coupling reaction.[9]

Issue 4: Presence of Side Products
Question: My reaction mixture shows significant side products, particularly a product with

double the mass of my alkyne. What is this side product and how can I prevent its formation?

Answer:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 21 Tech Support

https://www.researchgate.net/publication/308663718_Regioselective_synthesis_of_multisubstituted_123-triazoles_Moving_beyond_the_copper-catalyzed_azide-alkyne_cycloaddition
https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm
https://www.organic-chemistry.org/synthesis/heterocycles/1,2,3-triazoles.shtm
https://www.organic-chemistry.org/synthesis/heterocycles/1,2,3-triazoles.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9548580/
https://www.researchgate.net/publication/308663718_Regioselective_synthesis_of_multisubstituted_123-triazoles_Moving_beyond_the_copper-catalyzed_azide-alkyne_cycloaddition
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290111/
https://www.researchgate.net/publication/308663718_Regioselective_synthesis_of_multisubstituted_123-triazoles_Moving_beyond_the_copper-catalyzed_azide-alkyne_cycloaddition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The side product you are observing is likely the result of oxidative homocoupling of your

terminal alkyne, a reaction known as Glaser coupling. This is a common side reaction in

CuAAC, especially when the reaction is exposed to oxygen.

Mechanism of Side Reaction: In the presence of oxygen, the Cu(I) catalyst can be oxidized

to Cu(II), which can then promote the dimerization of the alkyne.

Prevention Strategies:

Use a Reducing Agent: The addition of a slight excess of a reducing agent, such as

sodium ascorbate, is highly effective in preventing oxidative homocoupling by keeping the

copper in the +1 oxidation state.[2]

Degas Your Solvents: Removing dissolved oxygen from your reaction solvent by sparging

with an inert gas (e.g., argon or nitrogen) before adding the catalyst can significantly

reduce the extent of this side reaction.

Utilize a Stabilizing Ligand: Ligands like TBTA not only protect the Cu(I) from

disproportionation but also from oxidation, thereby minimizing Glaser coupling.[3][4]

Issue 5: Difficult Purification
Question: I am having trouble removing the copper catalyst from my final triazole product. What

are some effective purification methods?

Answer:

Residual copper in the final product is a common issue due to the coordination of copper ions

to the nitrogen atoms of the triazole ring.[15] Here are several effective purification strategies:

Aqueous Washes with a Chelating Agent: Washing the organic extract of your reaction

mixture with an aqueous solution of a chelating agent can effectively remove copper ions.

Recommended Chelating Agent: A solution of ethylenediaminetetraacetic acid (EDTA) is a

common and effective choice.[15] You can use the disodium salt of EDTA in a slightly

basic aqueous solution.
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Silica Gel Chromatography: For many triazoles, standard silica gel column chromatography

is an effective method of purification. The polar nature of the silica gel can help in retaining

the copper salts while the less polar triazole product elutes.

Filtration through a Short Plug of Adsorbent: If your product is sufficiently non-polar, you can

pass a solution of your crude product through a short plug of silica gel or activated carbon to

remove the baseline copper impurities.[15]

Precipitation and Filtration: In some cases, the triazole product may precipitate out of the

reaction mixture upon completion. Simple filtration and washing of the solid with an

appropriate solvent can yield a pure product.[16]

II. Frequently Asked Questions (FAQs)
Q1: What is "Click Chemistry" and how does the synthesis of 1,2,3-triazoles relate to it?

A1: "Click Chemistry" is a concept introduced by K. Barry Sharpless that describes a class of

reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are

easily removed), are stereospecific, and can be conducted under simple reaction conditions

(ideally in benign solvents like water).[7] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) is considered the "cream of the crop" of click reactions because it perfectly embodies

these principles, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-

triazoles.[1]

Q2: Are organic azides safe to handle?

A2: Organic azides can be explosive, particularly small molecules with a high nitrogen-to-

carbon ratio. However, with proper safety precautions, they can be handled safely in a

laboratory setting. It is often recommended to generate the organic azide in situ and use it

immediately in the subsequent cycloaddition reaction without isolation.[9] This avoids the need

to handle and store potentially unstable azide compounds.

Q3: Can I use an internal alkyne in a CuAAC reaction?

A3: While standard CuAAC reactions are most efficient with terminal alkynes, the use of

internal alkynes is very challenging due to their reduced reactivity.[9] For the synthesis of 1,4,5-
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trisubstituted triazoles from internal alkynes, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

(RuAAC) is a more reliable and effective method.[2][11]

Q4: What is the role of the ligand in CuAAC?

A4: Ligands play a crucial role in improving the efficiency and reliability of CuAAC reactions.[7]

[8] Their primary functions are to:

Stabilize the Cu(I) oxidation state: This prevents both oxidation to inactive Cu(II) and

disproportionation to Cu(0) and Cu(II).[3]

Increase the catalytic activity: Ligands can modulate the electronic properties of the copper

center, leading to a significant acceleration of the reaction rate.[7][8]

Prevent catalyst aggregation: This keeps the catalytic species soluble and active in the

reaction medium.

Q5: What are the main differences between the mechanisms of CuAAC and RuAAC?

A5: The mechanisms of CuAAC and RuAAC are fundamentally different, which accounts for

their distinct regioselectivity.

CuAAC Mechanism: This reaction is not a true concerted cycloaddition. It proceeds through

a stepwise mechanism involving the formation of a copper-acetylide intermediate. The azide

then coordinates to the copper, followed by a cyclization and protonolysis to yield the 1,4-

disubstituted triazole.[7]

RuAAC Mechanism: The proposed mechanism for RuAAC involves the oxidative coupling of

the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle

intermediate.[2] Reductive elimination from this intermediate then furnishes the 1,5-

disubstituted triazole.[2]

III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Copper(I)-Catalyzed
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a typical procedure for the in situ generation of the Cu(I) catalyst.
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Materials:

Azide (1.0 equiv)

Terminal alkyne (1.0-1.2 equiv)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

Sodium ascorbate (5-10 mol%)

Solvent (e.g., 1:1 mixture of water and t-butanol)

Procedure:

In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent

system (e.g., 1:1 water:t-butanol).

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

In another vial, prepare a fresh aqueous solution of sodium ascorbate.

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution.

Add the sodium ascorbate solution dropwise to the reaction mixture. A color change is often

observed as Cu(I) is formed.

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with an aqueous solution of EDTA to remove residual

copper, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography if necessary.
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Visualization of Synthetic Pathways
The choice of catalyst is paramount in determining the regiochemical outcome of the azide-

alkyne cycloaddition. The following diagram illustrates this key decision point in the synthesis of

disubstituted 1,2,3-triazoles.

Starting Materials

Catalyst Choice

Regioisomeric Products

Organic Azide (R1-N3)

Cu(I) Catalyst
(e.g., CuSO4/Ascorbate)

 CuAAC 

Ru Catalyst
(e.g., Cp*RuCl)

 RuAAC 

Terminal Alkyne (R2-C≡CH)

 CuAAC  RuAAC 

1,4-Disubstituted
1,2,3-Triazole

Regioselective

1,5-Disubstituted
1,2,3-Triazole

Regioselective

Click to download full resolution via product page

Caption: Catalyst-controlled regioselectivity in azide-alkyne cycloadditions.

Comparative Summary of Catalytic Systems
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Feature
Copper-Catalyzed
(CuAAC)

Ruthenium-Catalyzed
(RuAAC)

Product
1,4-Disubstituted 1,2,3-

Triazole

1,5-Disubstituted 1,2,3-

Triazole

Alkyne Substrate
Terminal alkynes are highly

preferred

Tolerates both terminal and

internal alkynes

Common Catalyst

Cu(I) salts (e.g., CuI) or

Cu(II)/reducing agent (e.g.,

CuSO₄/sodium ascorbate)

Cp*RuCl complexes

Key Advantage

High efficiency, mild

conditions, classic "click"

reaction

Access to 1,5-isomers and fully

substituted triazoles

Common Challenge

Catalyst

oxidation/disproportionation,

copper removal

Catalyst cost and availability

Troubleshooting Workflow Diagram
This diagram provides a logical workflow for troubleshooting a failing CuAAC reaction.
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Low/No Yield in CuAAC

Is the Cu(I) catalyst active?

Generate Cu(I) in situ with
CuSO4/fresh sodium ascorbate.

Add a stabilizing ligand (e.g., TBTA).

 No 

Are there significant side products
(e.g., alkyne dimer)?

 Yes 

Degas solvents and use a
slight excess of sodium ascorbate.

 Yes 

Are the reactants soluble?

 No 

Try a different solvent mixture
(e.g., water/t-BuOH, water/DMSO).

 No 

Are reaction conditions optimal?

 Yes 

Increase reaction time or apply
gentle heating (40-60 °C).
Monitor by TLC/LC-MS.

 No 

Successful Reaction

 Yes 

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting a failing CuAAC reaction.
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Triazoles," Anais da Academia Brasileira de Ciências, vol. 91, no. suppl 1, 2019. [Online].

Available: [Link]

A. D. S. J. D. a. S. V. L. a. C. D. S. a. A. R. S. a. A. M. d. S. a. D. T. G. a. A. G. C. a. S. J. G.

a. T. L. G. L. a. P. R. D. d. S. a. A. C. d. A. a. L. S. G. d. S. a. M. V. N. d. S. a. C. A. d. S. a. A.

J. M. d. S. a. V. F. d. A. J. a. A. B. d. O. a. A. L. d. S. a. J. C. T. C. a. B. A. D. M. a. A. A. d. S.

a. J. L. d. S. a. F. C. d. S. B. a. A. P. d. O. a. D. d. S. S. a. C. H. T. P. a. A. G. F. a. J. F. M. d.

S. a. M. C. B. V. d. S. a. D. O. d. S. a. J. M. D. T. G. a. J. A. T. a. T. M. d. S. G. a. B. C. L. F.

a. C. A. d. S. A. a. R. O. M. A. d. S. a. P. A. d. S. F. a. E. L. S. d. J. a. C. M. R. S. a. E. F. T. a.

A. C. S. C. a. C. R. d. S. G. a. A. C. P. d. O. a. A. L. T. G. a. D. J. V. C. a. A. C. d. A. C. a. J.

G. d. S. J. a. R. d. C. M. a. A. d. S. R. a. J. A. F. P. C. a. A. M. R. d. S. a. J. R. d. S. A. a. A. C.

d. S. C. a. C. A. C. a. J. W. d. M. C. a. A. A. N. a. J. A. C. C. a. M. d. S. V. a. D. P. d. C. a. L.

C. S. B. a. A. C. d. A. R. a. L. F. F. d. S. a. A. C. d. S. D. a. R. d. C. C. d. S. a. E. J. T. D. a. A.

C. F. a. F. d. A. M. a. A. C. d. S. L. a. J. A. d. S. a. R. A. C. d. S. a. E. d. C. S. a. M. d. F. V. d.

M. a. R. A. P. a. A. d. S. G. a. J. A. d. S. M. a. D. T. d. M. a. C. d. S. F. a. J. R. G. d. S. A. a. A.
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L. F. d. S. a. J. M. B. F. a. M. A. N. a. J. Q. F. a. M. A. P. d. O. a. T. d. J. A. d. S. a. L. A. d. S.

a. J. C. d. S. P. a. A. S. d. S. a. A. d. C. F. a. J. A. d. S. L. a. A. C. M. d. S. a. R. d. S. T. a. A.

F. d. C. a. J. A. d. S. B. a. C. M. d. S. e. S. a. A. C. d. S. a. R. M. K. a. A. C. d. S. S. a. J. C. d.

S. a. A. d. S. S. a. C. A. d. M. a. A. d. S. C. a. J. D. d. S. a. A. C. d. S. a. J. E. d. S. a. A. d. S.

B. a. J. G. T. a. A. d. S. M. a. J. M. d. S. a. A. d. S. P. a. J. R. S. a. A. d. S. R. a. J. S. d. S. a.

A. d. S. S. a. J. V. d. S. a. A. d. S. V. a. K. d. S. S. a. A. d. S. W. a. L. A. d. S. a. A. d. S. X. a.

L. C. d. S. a. A. d. S. Y. a. L. E. d. S. a. A. d. S. Z. a. L. F. d. S. a. A. d. S. a. L. G. d. S. a. A.

d. S. b. L. H. d. S. a. A. d. S. c. L. I. d. S. a. A. d. S. d. L. J. d. S. a. A. d. S. e. L. K. d. S. a. A.

d. S. f. L. L. d. S. a. A. d. S. g. L. M. d. S. a. A. d. S. h. L. N. d. S. a. A. d. S. i. L. O. d. S. a. A.

d. S. j. L. P. d. S. a. A. d. S. k. L. Q. d. S. a. A. d. S. l. L. R. d. S. a. A. d. S. m. L. S. d. S. a. A.

d. S. n. L. T. d. S. a. A. d. S. o. L. U. d. S. a. A. d. S. p. L. V. d. S. a. A. d. S. q. L. W. d. S. a.

A. d. S. r. L. X. d. S. a. A. d. S. s. L. Y. d. S. a. A. d. S. t. L. Z. d. S. a. A. d. S. u. M. A. d. S. a.

A. d. S. v. M. B. d. S. a. A. d. S. w. M. C. d. S. a. A. d. S. x. M. D. d. S. a. A. d. S. y. M. E. d.

S. a. A. d. S. z. M. F. d. S. a. A. d. S. aa. M. G. d. S. a. A. d. S. ab. M. H. d. S. a. A. d. S. ac.

M. I. d. S. a. A. d. S. ad. M. J. d. S. a. A. d. S. ae. M. K. d. S. a. A. d. S. af. M. L. d. S. a. A. d.

S. ag. M. M. d. S. a. A. d. S. ah. M. N. d. S. a. A. d. S. ai. M. O. d. S. a. A. d. S. aj. M. P. d. S.

a. A. d. S. ak. M. Q. d. S. a. A. d. S. al. M. R. d. S. a. A. d. S. am. M. S. d. S. a. A. d. S. an.

M. T. d. S. a. A. d. S. ao. M. U. d. S. a. A. d. S. ap. M. V. d. S. a. A. d. S. aq. M. W. d. S. a. A.

d. S. ar. M. X. d. S. a. A. d. S. as. M. Y. d. S. a. A. d. S. at. M. Z. d. S. a. A. d. S. au. N. A. d.

S. a. A. d. S. av. N. B. d. S. a. A. d. S. aw. N. C. d. S. a. A. d. S. ax. N. D. d. S. a. A. d. S. ay.

N. E. d. S. a. A. d. S. az. N. F. d. S. a. A. d. S. ba. N. G. d. S. a. A. d. S. bb. N. H. d. S. a. A.

d. S. bc. N. I. d. S. a. A. d. S. bd. N. J. d. S. a. A. d. S. be. N. K. d. S. a. A. d. S. bf. N. L. d. S.

a. A. d. S. bg. N. M. d. S. a. A. d. S. bh. N. N. d. S. a. A. d. S. bi. N. O. d. S. a. A. d. S. bj. N.

P. d. S. a. A. d. S. bk. N. Q. d. S. a. A. d. S. bl. N. R. d. S. a. A. d. S. bm. N. S. d. S. a. A. d.

S. bn. N. T. d. S. a. A. d. S. bo. N. U. d. S. a. A. d. S. bp. N. V. d. S. a. A. d. S. bq. N. W. d. S.

a. A. d. S. br. N. X. d. S. a. A. d. S. bs. N. Y. d. S. a. A. d. S. bt. N. Z. d. S. a. A. d. S. bu. O. A.

d. S. a. A. d. S. bv. O. B. d. S. a. A. d. S. bw. O. C. d. S. a. A. d. S. bx. O. D. d. S. a. A. d. S.

by. O. E. d. S. a. A. d. S. bz. O. F. d. S. a. A. d. S. ca. O. G. d. S. a. A. d. S. cb. O. H. d. S. a.

A. d. S. cc. O. I. d. S. a. A. d. S. cd. O. J. d. S. a. A. d. S. ce. O. K. d. S. a. A. d. S. cf. O. L. d.

S. a. A. d. S. cg. O. M. d. S. a. A. d. S. ch. O. N. d. S. a. A. d. S. ci. O. O. d. S. a. A. d. S. cj.

O. P. d. S. a. A. d. S. ck. O. Q. d. S. a. A. d. S. cl. O. R. d. S. a. A. d. S. cm. O. S. d. S. a. A.

d. S. cn. O. T. d. S. a. A. d. S. co. O. U. d. S. a. A. d. S. cp. O. V. d. S. a. A. d. S. cq. O. W. d.

S. a. A. d. S. cr. O. X. d. S. a. A. d. S. cs. O. Y. d. S. a. A. d. S. ct. O. Z. d. S. a. A. d. S. cu. P.

A. d. S. a. A. d. S. cv. P. B. d. S. a. A. d. S. cw. P. C. d. S. a. A. d. S. cx. P. D. d. S. a. A. d. S.

cy. P. E. d. S. a. A. d. S. cz. P. F. d. S. a. A. d. S. da. P. G. d. S. a. A. d. S. db. P. H. d. S. a. A.
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d. S. dc. P. I. d. S. a. A. d. S. dd. P. J. d. S. a. A. d. S. de. P. K. d. S. a. A. d. S. df. P. L. d. S.

a. A. d. S. dg. P. M. d. S. a. A. d. S. dh. P. N. d. S. a. A. d. S. di. P. O. d. S. a. A. d. S. dj. P. P.

d. S. a. A. d. S. dk. P. Q. d. S. a. A. d. S. dl. P. R. d. S. a. A. d. S. dm. P. S. d. S. a. A. d. S.

dn. P. T. d. S. a. A. d. S. do. P. U. d. S. a. A. d. S. dp. P. V. d. S. a. A. d. S. dq. P. W. d. S. a. A.

d. S. dr. P. X. d. S. a. A. d. S. ds. P. Y. d. S. a. A. d. S. dt. P. Z. d. S. a. A. d. S. du. Q. A. d. S.

a. A. d. S. dv. Q. B. d. S. a. A. d. S. dw. Q. C. d. S. a. A. d. S. dx. Q. D. d. S. a. A. d. S. dy. Q.

E. d. S. a. A. d. S. dz. Q. F. d. S. a. A. d. S. ea. Q. G. d. S. a. A. d. S. eb. Q. H. d. S. a. A. d.

S. ec. Q. I. d. S. a. A. d. S. ed. Q. J. d. S. a. A. d. S. ee. Q. K. d. S. a. A. d. S. ef. Q. L. d. S.

a. A. d. S. eg. Q. M. d. S. a. A. d. S. eh. Q. N. d. S. a. A. d. S. ei. Q. O. d. S. a. A. d. S. ej. Q.

P. d. S. a. A. d. S. ek. Q. Q. d. S. a. A. d. S. el. Q. R. d. S. a. A. d. S. em. Q. S. d. S. a. A. d.

S. en. Q. T. d. S. a. A. d. S. eo. Q. U. d. S. a. A. d. S. ep. Q. V. d. S. a. A. d. S. eq. Q. W. d. S.

a. A. d. S. er. Q. X. d. S. a. A. d. S. es. Q. Y. d. S. a. A. d. S. et. Q. Z. d. S. a. A. d. S. eu. R.

A. d. S. a. A. d. S. ev. R. B. d. S. a. A. d. S. ew. R. C. d. S. a. A. d. S. ex. R. D. d. S. a. A. d.

S. ey. R. E. d. S. a. A. d. S. ez. R. F. d. S. a. A. d. S. fa. R. G. d. S. a. A. d. S. fb. R. H. d. S.

a. A. d. S. fc. R. I. d. S. a. A. d. S. fd. R. J. d. S. a. A. d. S. fe. R. K. d. S. a. A. d. S. ff. R. L. d.

S. a. A. d. S. fg. R. M. d. S. a. A. d. S. fh. R. N. d. S. a. A. d. S. fi. R. O. d. S. a. A. d. S. fj. R.

P. d. S. a. A. d. S. fk. R. Q. d. S. a. A. d. S. fl. R. R. d. S. a. A. d. S. fm. R. S. d. S. a. A. d. S.

fn. R. T. d. S. a. A. d. S. fo. R. U. d. S. a. A. d. S. fp. R. V. d. S. a. A. d. S. fq. R. W. d. S. a. A.

d. S. fr. R. X. d. S. a. A. d. S. fs. R. Y. d. S. a. A. d. S. ft. R. Z. d. S. a. A. d. S. fu. S. A. d. S. a.

A. d. S. fv. S. B. d. S. a. A. d. S. fw. S. C. d. S. a. A. d. S. fx. S. D. d. S. a. A. d. S. fy. S. E. d.

S. a. A. d. S. fz. S. F. d. S. a. A. d. S. ga. S. G. d. S. a. A. d. S. gb. S. H. d. S. a. A. d. S. gc.

S. I. d. S. a. A. d. S. gd. S. J. d. S. a. A. d. S. ge. S. K. d. S. a. A. d. S. gf. S. L. d. S. a. A. d.

S. gg. S. M. d. S. a. A. d. S. gh. S. N. d. S. a. A. d. S. gi. S. O. d. S. a. A. d. S. gj. S. P. d. S.

a. A. d. S. gk. S. Q. d. S. a. A. d. S. gl. S. R. d. S. a. A. d. S. gm. S. S. d. S. a. A. d. S. gn. S.

T. d. S. a. A. d. S. go. S. U. d. S. a. A. d. S. gp. S. V. d. S. a. A. d. S. gq. S. W. d. S. a. A. d. S.

gr. S. X. d. S. a. A. d. S. gs. S. Y. d. S. a. A. d. S. gt. S. Z. d. S. a. A. d. S. gu. T. A. d. S. a. A.

d. S. gv. T. B. d. S. a. A. d. S. gw. T. C. d. S. a. A. d. S. gx. T. D. d. S. a. A. d. S. gy. T. E. d. S.

a. A. d. S. gz. T. F. d. S. a. A. d. S. ha. T. G. d. S. a. A. d. S. hb. T. H. d. S. a. A. d. S. hc. T. I.

d. S. a. A. d. S. hd. T. J. d. S. a. A. d. S. he. T. K. d. S. a. A. d. S. hf. T. L. d. S. a. A. d. S. hg.

T. M. d. S. a. A. d. S. hh. T. N. d. S. a. A. d. S. hi. T. O. d. S. a. A. d. S. hj. T. P. d. S. a. A. d. S.

hk. T. Q. d. S. a. A. d. S. hl. T. R. d. S. a. A. d. S. hm. T. S. d. S. a. A. d. S. hn. T. T. d. S. a. A.

d. S. ho. T. U. d. S. a. A. d. S. hp. T. V. d. S. a. A. d. S. hq. T. W. d. S. a. A. d. S. hr. T. X. d. S.

a. A. d. S. hs. T. Y. d. S. a. A. d. S. ht. T. Z. d. S. a. A. d. S. hu. U. A. d. S. a. A. d. S. hv. U. B.

d. S. a. A. d. S. hw. U. C. d. S. a. A. d. S. hx. U. D. d. S. a. A. d. S. hy. U. E. d. S. a. A. d. S.

hz. U. F. d. S. a. A. d. S. ia. U. G. d. S. a. A. d. S. ib. U. H. d. S. a. A. d. S. ic. U. I. d. S. a. A.
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d. S. id. U. J. d. S. a. A. d. S. ie. U. K. d. S. a. A. d. S. if. U. L. d. S. a. A. d. S. ig. U. M. d. S.

a. A. d. S. ih. U. N. d. S. a. A. d. S. ii. U. O. d. S. a. A. d. S. ij. U. P. d. S. a. A. d. S. ik. U. Q. d.

S. a. A. d. S. il. U. R. d. S. a. A. d. S. im. U. S. d. S. a. A. d. S. in. U. T. d. S. a. A. d. S. io. U.

U. d. S. a. A. d. S. ip. U. V. d. S. a. A. d. S. iq. U. W. d. S. a. A. d. S. ir. U. X. d. S. a. A. d. S.

is. U. Y. d. S. a. A. d. S. it. U. Z. d. S. a. A. d. S. iu. V. A. d. S. a. A. d. S. iv. V. B. d. S. a. A. d.

S. iw. V. C. d. S. a. A. d. S. ix. V. D. d. S. a. A. d. S. iy. V. E. d. S. a. A. d. S. iz. V. F. d. S. a. A.

d. S. ja. V. G. d. S. a. A. d. S. jb. V. H. d. S. a. A. d. S. jc. V. I. d. S. a. A. d. S. jd. V. J. d. S. a.

A. d. S. je. V. K. d. S. a. A. d. S. jf. V. L. d. S. a. A. d. S. jg. V. M. d. S. a. A. d. S. jh. V. N. d. S.

a. A. d. S. ji. V. O. d. S. a. A. d. S. jj. V. P. d. S. a. A. d. S. jk. V. Q. d. S. a. A. d. S. jl. V. R. d.

S. a. A. d. S. jm. V. S. d. S. a. A. d. S. jn. V. T. d. S. a. A. d. S. jo. V. U. d. S. a. A. d. S. jp. V.

V. d. S. a. A. d. S. jq. V. W. d. S. a. A. d. S. jr. V. X. d. S. a. A. d. S. js. V. Y. d. S. a. A. d. S. jt.

V. Z. d. S. a. A. d. S. ju. W. A. d. S. a. A. d. S. jv. W. B. d. S. a. A. d. S. jw. W. C. d. S. a. A. d.

S. jx. W. D. d. S. a. A. d. S. jy. W. E. d. S. a. A. d. S. jz. W. F. d. S. a. A. d. S. ka. W. G. d. S.

a. A. d. S. kb. W. H. d. S. a. A. d. S. kc. W. I. d. S. a. A. d. S. kd. W. J. d. S. a. A. d. S. ke. W.

K. d. S. a. A. d. S. kf. W. L. d. S. a. A. d. S. kg. W. M. d. S. a. A. d. S. kh. W. N. d. S. a. A. d.

S. ki. W. O. d. S. a. A. d. S. kj. W. P. d. S. a. A. d. S. kk. W. Q. d. S. a. A. d. S. kl. W. R. d. S.

a. A. d. S. km. W. S. d. S. a. A. d. S. kn. W. T. d. S. a. A. d. S. ko. W. U. d. S. a. A. d. S. kp.

W. V. d. S. a. A. d. S. kq. W. W. d. S. a. A. d. S. kr. W. X. d. S. a. A. d. S. ks. W. Y. d. S. a. A.

d. S. kt. W. Z. d. S. a. A. d. S. ku. X. A. d. S. a. A. d. S. kv. X. B. d. S. a. A. d. S. kw. X. C. d.

S. a. A. d. S. kx. X. D. d. S. a. A. d. S. ky. X. E. d. S. a. A. d. S. kz. X. F. d. S. a. A. d. S. la. X.

G. d. S. a. A. d. S. lb. X. H. d. S. a. A. d. S. lc. X. I. d. S. a. A. d. S. ld. X. J. d. S. a. A. d. S. le.

X. K. d. S. a. A. d. S. lf. X. L. d. S. a. A. d. S. lg. X. M. d. S. a. A. d. S. lh. X. N. d. S. a. A. d.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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